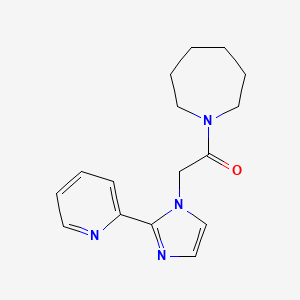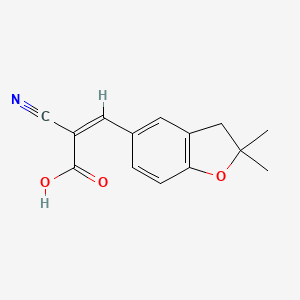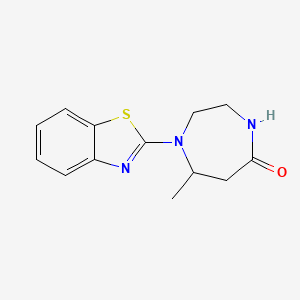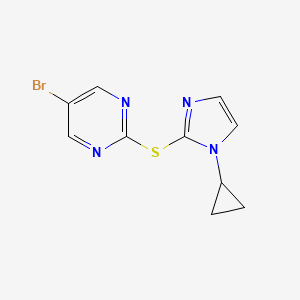
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure.
Wirkmechanismus
The mechanism of action of 5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound acts by inhibiting various enzymes and proteins that are involved in the progression of diseases. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the progression of cancer.
Biochemical and Physiological Effects:
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which can lead to the regression of tumors. It has also been shown to reduce the levels of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects, which can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole in lab experiments is its low toxicity. This compound has been shown to have low toxicity in various animal models, which makes it a safe compound to use in lab experiments. Additionally, this compound has good solubility in various solvents, which makes it easy to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is its low stability. This compound is prone to degradation under certain conditions, which can affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole. One of the major directions is the development of new drugs based on this compound. Researchers are exploring the potential of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is the study of the mechanism of action of this compound. Researchers are trying to understand how this compound works at the molecular level, which can lead to the development of more effective drugs. Additionally, researchers are exploring the potential of this compound as a biomarker for disease diagnosis and prognosis.
Synthesemethoden
The synthesis of 5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction between 2-pyridylhydrazine and propanethiol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate compound that undergoes cyclization to form the final product. Other methods include the reaction between 2-pyridylhydrazine and 2-bromo-1-propanethiol or the reaction between 2-pyridylhydrazine and 2-chloro-1-propanethiol.
Wissenschaftliche Forschungsanwendungen
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been studied for its potential use as an anti-inflammatory agent, antioxidant, and antimicrobial agent.
Eigenschaften
IUPAC Name |
5-propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7(2)15-10-12-9(13-14-10)8-5-3-4-6-11-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOVLEMUOHKNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=NO1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propan-2-ylsulfanyl-3-pyridin-2-yl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)

![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)

![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)

![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7553937.png)
